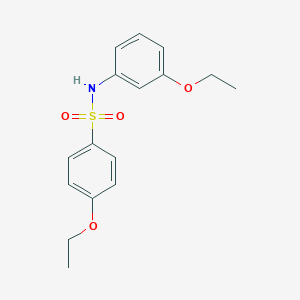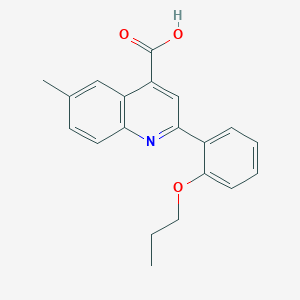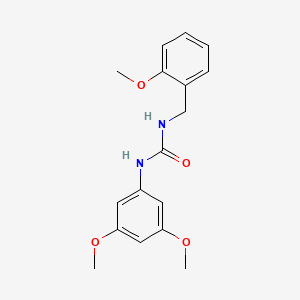
N-甲基-2-(2-苯乙基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of analogues related to N-methyl-2-(2-phenylethyl)benzamide involves various strategies including acylation, alkylation, and hydride reduction processes. For instance, modifications in the amino group through acylation and alkylation result in significant changes in biological activity, as seen in the synthesis and study of anticonvulsant activity in related compounds (Clark & Davenport, 1987). Such synthetic modifications offer a pathway to explore the structural activity relationships within this chemical class.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods play a crucial role in elucidating the molecular structure of N-methyl-2-(2-phenylethyl)benzamide derivatives. The detailed structure analysis aids in understanding the spatial arrangement and electronic environment of the molecule, which is crucial for predicting reactivity and interaction with biological targets. The molecular structure of related benzamide compounds has been determined, highlighting the significance of structural characterization in understanding compound properties (Guirado et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-2-(2-phenylethyl)benzamide is influenced by its functional groups and molecular structure. Studies on analogues have shown that modifications to the benzamide moiety can significantly affect the compound's chemical properties and biological activity. For example, the introduction of different substituents into the benzamide structure can lead to compounds with varying anticonvulsant activities, demonstrating the impact of chemical modifications on pharmacological properties (Clark & Davenport, 1987).
科学研究应用
芳香烃的遗传毒性作用
一项研究调查了苯和二甲苯等多种化学物质对人淋巴细胞的遗传毒性作用。使用碱性彗星试验表明,这些化学物质会诱发 DNA 损伤,可能通过 DNA 链断裂和自由基的参与。这项研究强调了了解化学化合物对人类健康和安全考虑的遗传毒性潜力的关键需求 (Chen et al., 2008).
芳香 N-甲基酰胺的立体化学
已经对芳香 N-甲基酰胺的立体化学进行了研究,包括它们的晶体结构和溶液中的动态行为。研究发现,N-甲基酰胺化合物在晶体形式和溶液中都表现出顺式优先,并具有温度依赖的构象变化。这项工作为芳香酰胺的结构动力学提供了宝贵的见解,这可能对新化学实体的设计和开发产生影响 (Azumaya et al., 1995).
组蛋白脱乙酰酶抑制作用
一种化合物,N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103),被确定为同种型选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂。它通过抑制 HDACs、阻断癌细胞增殖、诱导组蛋白乙酰化以及促进细胞周期停滞和凋亡,展示了作为抗癌药物的潜力。这项研究强调了苯甲酰胺衍生物在癌症治疗中的治疗潜力 (Zhou et al., 2008).
苯甲酰胺类似物的抗惊厥活性
一项研究重点关注 4-氨基-N-(1-苯乙基)苯甲酰胺类似物的抗惊厥活性。对该化合物的结构进行修改会影响其抗惊厥效力和毒性。此类研究对于癫痫和其他癫痫发作疾病的新治疗剂的开发至关重要 (Clark & Davenport, 1987).
葡萄糖激酶激活用于治疗 2 型糖尿病
已经合成并筛选了乙炔基苯甲酰胺衍生物,以激活葡萄糖激酶(葡萄糖代谢中的关键酶)的能力。这些化合物通过刺激大鼠肝细胞中的葡萄糖摄取并在体内表现出显着的抗肿瘤活性,有望用于治疗 2 型糖尿病 (T2DM)。这项研究有助于持续寻找有效的 T2DM 治疗方法 (Park et al., 2015).
属性
IUPAC Name |
N-methyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIRNSYSIKWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-butyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4624904.png)


![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4624918.png)
![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)


![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)